Zaltoprofen COX-2 Selectivity Ratio Superior to Etodolac, Diclofenac, Loxoprofen, and Indomethacin
Zaltoprofen (ZP) exhibits a COX-1/COX-2 selectivity ratio of 6.56 using refined enzyme preparations, which is 1.7-fold higher than etodolac (3.93), 3.3-fold higher than diclofenac sodium (1.96), 3.5-fold higher than loxoprofen (1.90), and 41-fold higher than indomethacin (0.16) [1]. This quantitative selectivity ranking directly correlates with the differential ulcerogenic potential observed in vivo, as higher COX-2 selectivity reduces gastric mucosal PGE2 suppression [1].
| Evidence Dimension | COX-1/COX-2 selectivity ratio (IC50 ratio) |
|---|---|
| Target Compound Data | 6.56 |
| Comparator Or Baseline | Etodolac: 3.93; Diclofenac sodium: 1.96; Loxoprofen: 1.90; Indomethacin: 0.16 |
| Quantified Difference | ZP 1.7× > etodolac; 3.3× > diclofenac; 3.5× > loxoprofen; 41× > indomethacin |
| Conditions | Refined COX-1 and COX-2 enzyme preparations; concentration-dependent inhibition assay |
Why This Matters
Higher COX-2 selectivity predicts lower gastrointestinal toxicity risk, enabling longer-term dosing in chronic inflammation models without confounding gastric pathology.
- [1] Okamoto K, et al. The tissue selectivity of zaltoprofen and other non-steroidal anti-inflammatory drugs against prostaglandin biosynthesis on inflammatory site and stomach. Japanese Journal of Inflammation. 2000;20(3):247-255. View Source
